molecular formula C8H15NO3 B1429252 Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate CAS No. 942189-77-7

Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate

Cat. No.: B1429252
CAS No.: 942189-77-7
M. Wt: 173.21 g/mol
InChI Key: CDHPYWUCTLWZFU-UHFFFAOYSA-N
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Description

Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate is an organic compound with the molecular formula C8H15NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The pyrrolidine ring may interact with active sites of enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate
  • Methyl 3-(ethoxymethyl)pyrrolidine-3-carboxylate
  • Methyl 3-(aminomethyl)pyrrolidine-3-carboxylate

Uniqueness

Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This group can provide steric hindrance, affecting the compound’s interaction with other molecules and potentially leading to selective binding to specific targets.

Properties

IUPAC Name

methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-11-6-8(7(10)12-2)3-4-9-5-8/h9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHPYWUCTLWZFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCNC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-benzyl-3-methoxymethyl-pyrrolidine-3-carboxylic acid methyl ester (373 mg, 1.42 mmol), ammonium formate (358 mg, 5.68 mmol), 10% Pd/C (100 mg) and methanol (6 ml) was refluxed overnight. The mixture was filtered through Celite, washed with ethyl acetate. The combined filtrate was concentrated and the residue was taken into ethyl acetate, washed with small amount of water. Aqueous layer was isolated, extracted with dichloromethane three times. The dichloromethane extracts were combined with previous ethyl acetate extracts and dried over MgSO4. Evaporation of solvents provided the title compound as oil (140 mg, 57%).
Quantity
373 mg
Type
reactant
Reaction Step One
Quantity
358 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate
Reactant of Route 2
Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate
Reactant of Route 3
Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate
Reactant of Route 4
Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate
Reactant of Route 5
Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate
Reactant of Route 6
Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate

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